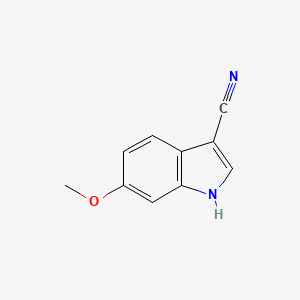

6-Methoxy-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

6-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAJCUNVFURSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694848 | |

| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145692-57-5 | |

| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Methoxy-1H-indole-3-carbonitrile: An In-Depth Technical Guide

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including many approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. Among the myriad of functionalized indoles, 6-Methoxy-1H-indole-3-carbonitrile stands out as a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The methoxy group at the 6-position modulates the electronic character of the indole ring, influencing its reactivity and biological activity, while the carbonitrile at the 3-position serves as a versatile synthetic handle for further molecular elaboration.

This comprehensive technical guide provides a detailed exploration of a reliable and efficient synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the selected reactions, provide step-by-step experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

Strategic Approach: A Two-Step Synthesis from 6-Methoxyindole

A robust and widely applicable strategy for the synthesis of this compound involves a two-step sequence starting from the commercially available 6-methoxyindole:

-

Formylation of 6-methoxyindole at the C3 position via the Vilsmeier-Haack reaction to yield 6-methoxy-1H-indole-3-carboxaldehyde.

-

Conversion of the aldehyde to the nitrile through the dehydration of an intermediate oxime.

This approach is favored due to its high regioselectivity for the C3 position of the indole nucleus and the reliability of the subsequent conversion to the nitrile.

Part 1: Vilsmeier-Haack Formylation of 6-Methoxyindole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two key stages: formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Sources

An In-depth Technical Guide to 6-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1H-indole-3-carbonitrile is a vital heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring an indole scaffold substituted with a methoxy group at the 6-position and a nitrile group at the 3-position, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The strategic placement of the electron-donating methoxy group and the electron-withdrawing, yet synthetically versatile, nitrile group on this scaffold significantly influences its chemical reactivity and biological profile. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from data on closely related analogs and general principles of organic chemistry.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₈N₂O | [Calculated] |

| Molecular Weight | 172.18 g/mol | [Calculated][1] |

| CAS Number | 145692-57-5 | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on related indole-3-carbonitriles. |

| Melting Point | Not definitively reported. | Related compounds like indole-3-carbonitrile melt at 182-184 °C.[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water.[3] | Based on the general solubility of indole derivatives.[3] |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents and light. | Inferred from the properties of similar indole compounds. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-methoxy-1H-indole. This synthetic route involves an initial formylation at the C3 position via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the nitrile.

Step 1: Vilsmeier-Haack Formylation of 6-Methoxy-1H-indole

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this step, 6-methoxy-1H-indole is reacted with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electron-donating methoxy group at the 6-position activates the indole ring towards electrophilic substitution, directing the formylation to the electron-rich C3 position.

Experimental Protocol: Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde [6]

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Prepare a solution of 6-methoxy-1H-indole in DMF.

-

Slowly add the solution of 6-methoxy-1H-indole to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Basify the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-methoxy-1H-indole-3-carbaldehyde.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Conversion of Aldehyde to Nitrile

The second step involves the conversion of the 6-methoxy-1H-indole-3-carbaldehyde to the corresponding nitrile. A common and effective method for this transformation is the dehydration of the intermediate oxime.

Experimental Protocol: Synthesis of this compound [2]

-

Dissolve 6-methoxy-1H-indole-3-carbaldehyde in a suitable solvent such as formic acid or a mixture of acetic acid and 1-nitropropane.

-

Add hydroxylamine hydrochloride and a dehydrating agent, such as diammonium hydrogen phosphate.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Dry the crude this compound under vacuum.

-

Purify the product by recrystallization from a suitable solvent (e.g., acetone-hexane) or by column chromatography on silica gel.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The indole scaffold is a cornerstone in the design of new therapeutic agents due to its ability to mimic the structure of tryptophan and interact with a variety of biological targets. The unique substitution pattern of this compound makes it an attractive starting point for the development of novel drugs.

-

Anticancer Agents: Many indole derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA replication. [7][8]The this compound scaffold can be elaborated to generate compounds that inhibit cancer cell proliferation and induce apoptosis.

-

Antiviral Agents: Indole-containing compounds have shown promise as antiviral agents, including against HIV and other viruses. [9][10]The structural features of this compound can be modified to design inhibitors of viral enzymes or entry processes.

-

Enzyme Inhibitors: The indole nucleus can serve as a scaffold for the design of inhibitors for a wide range of enzymes, such as monoamine oxidase (MAO) and various kinases. [11][12]The nitrile group can act as a key interacting moiety with the active site of target enzymes.

While specific biological activity data for this compound is limited in the public domain, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate in the synthesis of new drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidance for handling related indole and nitrile compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases. This technical guide provides a foundational understanding of the key chemical properties and synthetic strategies for this compound, serving as a valuable resource for researchers in their quest for innovative drug candidates.

References

- Du, Y. F., et al. (2006). Journal of Chemical Research, Synopses, (12), 814-816.

- Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1964). Indole-3-carbonitrile. Organic Syntheses, 44, 59.

-

PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]

- Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. HETEROCYCLES, 47(1), 509.

-

Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. (2022). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. (2022). PubMed. Retrieved from [Link]

-

MolecularInfo. (n.d.). This compound molecular information. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Yan, G., & Qi, Z. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2798.

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (2022). Taylor & Francis Online. Retrieved from [Link]

-

Antiviral activity of indole derivatives. (2009). PubMed. Retrieved from [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Arkivoc. Retrieved from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). MDPI. Retrieved from [Link]

-

Ophiocordyceps flavida sp. nov. (Ophiocordycipitaceae), a new species from Thailand associated with Pseudogibellula formicarum (Cordycipitaceae), and their bioactive secondary metabolites. (2022). ResearchGate. Retrieved from [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry. Retrieved from [Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. (2009). CORE. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2016). PubMed Central. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2017). PubMed Central. Retrieved from [Link]

-

Cytotoxic Activity and Chemical Composition of the Root Extract from the Mexican Species Linum scabrellum: Mechanism of Action of the Active Compound 6-Methoxypodophyllotoxin. (2017). PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2024). PubMed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 6-methoxy-. Retrieved from [Link]

-

Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. (2023). ResearchGate. Retrieved from [Link]

-

Yomiuri Lab. (n.d.). This compound, 95.0%+. Retrieved from [Link]

-

Enzyme inhibitory, antioxidant, antimicrobial activities, and phenolic profiles of the methanol extract of profiles of the metha. (2023). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved from [Link]

-

A New Cytotoxic Indole-3-ethenamide from the Halotolerant Fungus Aspergillus sclerotiorum PT06-1. (2012). ResearchGate. Retrieved from [Link]

-

Inhibition of Monoamine Oxidase by indole-5,6-dicarbonitrile Derivatives. (2015). PubMed. Retrieved from [Link]

-

ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. (1964). PubMed. Retrieved from [Link]

-

Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. Retrieved from [Link]

-

13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Retrieved from [Link]

Sources

- 1. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]

- 4. parchem.com [parchem.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 11. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indole-3-carbonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-1H-indole-3-carbonitrile, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository to offer field-proven insights into the structural elucidation of this compound, grounded in the principles of modern spectroscopy. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring scientific integrity and practical applicability in a laboratory setting.

Introduction: The Significance of Methoxy-Activated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy substituent, as seen in this compound, significantly influences the electron density of the indole ring system, thereby modulating its reactivity and biological activity.[1] Methoxy-activated indoles are prevalent in numerous bioactive compounds, highlighting their importance in the design and synthesis of novel therapeutic agents.[1] A thorough understanding of the spectroscopic properties of these molecules is paramount for their unambiguous identification, characterization, and advancement through the drug discovery pipeline.

Predicted Spectroscopic Analysis of this compound

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the atomic numbering convention for this compound is presented below.

Caption: Atomic numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, methoxy, and N-H protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~11.5 - 12.5 | br s | - | The N-H proton of indoles typically appears as a broad singlet in the downfield region.[2] |

| H2 | ~8.0 - 8.2 | s | - | The H2 proton is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift. |

| H4 | ~7.5 - 7.7 | d | ~8.5 | H4 is part of an aromatic system and will appear as a doublet due to coupling with H5. |

| H5 | ~6.8 - 7.0 | dd | ~8.5, ~2.0 | H5 will be a doublet of doublets due to coupling with H4 (ortho) and H7 (meta). |

| H7 | ~7.0 - 7.2 | d | ~2.0 | H7 will appear as a doublet due to meta-coupling with H5. |

| 6-OCH₃ | ~3.8 - 3.9 | s | - | Methoxy protons typically resonate as a singlet in this region.[3] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on data from similar indole structures and established substituent effects.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~125 - 128 | The C2 carbon is deshielded by the adjacent nitrogen and the nitrile group at C3. |

| C3 | ~100 - 105 | The C3 carbon, attached to the nitrile group, will be significantly shielded. |

| C3a | ~122 - 125 | A quaternary carbon in the aromatic system. |

| C4 | ~120 - 123 | Aromatic CH carbon. |

| C5 | ~112 - 115 | This carbon is ortho to the electron-donating methoxy group, leading to some shielding. |

| C6 | ~158 - 161 | The carbon bearing the methoxy group is significantly deshielded. |

| C7 | ~95 - 100 | This carbon is para to the methoxy group and ortho to the nitrogen, resulting in significant shielding. |

| C7a | ~135 - 138 | A quaternary carbon adjacent to the nitrogen. |

| C≡N | ~115 - 120 | The nitrile carbon resonates in this characteristic region. |

| 6-OCH₃ | ~55 - 56 | The methoxy carbon chemical shift is highly conserved.[3] |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch | ~3400 - 3300 | Medium | Characteristic stretching vibration for the indole N-H group.[5] |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium | Typical for C-H bonds in aromatic rings. |

| C-H Stretch (Aliphatic) | ~2950 - 2850 | Medium | Corresponds to the C-H stretching of the methoxy group. |

| C≡N Stretch | ~2230 - 2210 | Strong | The nitrile group exhibits a strong, sharp absorption in this region. |

| C=C Stretch (Aromatic) | ~1600 - 1450 | Medium-Strong | Multiple bands are expected for the aromatic ring system.[5] |

| C-O Stretch (Aryl Ether) | ~1250 - 1200 | Strong | Characteristic of the aryl-O-CH₃ ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for small molecules and would likely be employed.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

| m/z | Predicted Fragment | Rationale for Prediction |

| 172 | [M]⁺ | Molecular ion peak (C₁₀H₈N₂O). |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 144 | [M - CO]⁺ | Loss of carbon monoxide. |

| 129 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after the initial loss of a methyl radical. |

| 116 | [M - C₂H₂O]⁺ | Loss of a ketene fragment. |

| 102 | [C₇H₄N]⁺ | Fragmentation of the indole ring. |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for indole derivatives as it can solubilize a wide range of compounds and the N-H proton is often well-resolved and less prone to rapid exchange compared to protic solvents.

-

Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

-

Number of Scans: The number of scans for ¹H NMR is typically low due to the high natural abundance and sensitivity of protons. For ¹³C NMR, a higher number of scans is required due to the low natural abundance of the ¹³C isotope.

Protocol 2: Infrared (IR) Spectroscopy

Caption: Workflow for Mass Spectrometry data acquisition.

Causality Behind Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a robust and common method for the analysis of relatively small, volatile organic molecules. It provides a clear molecular ion and a reproducible fragmentation pattern that is useful for structural elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By synthesizing data from closely related compounds and applying fundamental spectroscopic principles, a comprehensive and reliable set of spectral data has been presented. The inclusion of detailed experimental protocols and the rationale behind methodological choices aims to empower researchers to confidently acquire and interpret their own data for this and similar indole derivatives. As a molecule with potential significance in medicinal chemistry, a thorough understanding of its spectroscopic properties is the first step towards unlocking its full therapeutic potential.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem. Retrieved from [Link]

- Yan, X., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2798.

- Barla, A., & Kamal, A. (2016). Supporting Information for: An efficient and convenient one-pot synthesis of 3-(2-nitro-1-substituted-ethyl)-1H-indoles via a Michael reaction of indoles with nitroalkenes catalyzed by sulphated zirconia. Beilstein Journal of Organic Chemistry, 12, 2575-2583.

- Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Serbian Chemical Society, 84(10), 1035-1063.

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Retrieved from [Link]

- Ghattas, W., Bérillon, L., Fidanze, S., L'helgoua'ch, J. M., & Knochel, P. (2012). Synthesis of new highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions. Molecules, 17(6), 7383-7399.

-

Singh, P., & Kumar, A. (2026, January 5). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy & Organic Chemistry. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

幺米Lab. (n.d.). This compound, 95.0%+,价格. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 12). Showing metabocard for 1-Methoxy-1H-indole-3-acetonitrile (HMDB0040973). Retrieved from [Link]

- El-Sayed, S. E., Abdelaziz, N. A., Ali, A. A., Alshahrani, M. Y., Aboshanab, K. M., & El-Housseiny, G. S. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Heliyon, 11(4), e26053.

-

National Institute of Standards and Technology. (n.d.). 3-Indolecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methoxy-1H-indole-3-acetonitrile (FDB013210). Retrieved from [Link]

- Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole.

- Michalak, M., & Wozniak, K. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(21), 5010.

- Fernandes, A. C., Gonçalves, N. P. F., Dias, M. I., Calhelha, R. C., Alves, M. J., Simal-Gandara, J., ... & Barros, L. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.

- Fernandes, A. C., Gonçalves, N. P. F., Dias, M. I., Calhelha, R. C., Alves, M. J., Simal-Gandara, J., ... & Barros, L. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1H-indole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of pharmaceuticals, such as potential anticancer and anti-inflammatory agents, necessitates unambiguous structural characterization.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed information about the molecular structure. This guide offers an in-depth analysis of the proton (¹H) NMR spectrum of this compound, explaining the underlying principles of chemical shifts, coupling constants, and peak assignments. We further provide a field-proven protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in drug discovery, renowned for its wide range of biological activities.[2][5] The introduction of a methoxy group at the C6 position and a carbonitrile group at the C3 position creates a unique electronic and steric environment in this compound. The methoxy group, an electron-donating group, and the carbonitrile, an electron-withdrawing group, modulate the reactivity and biological interactions of the indole core.[2][6] Accurate interpretation of its ¹H NMR spectrum is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in synthetic transformations.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure of this compound contains six unique proton signals.

Caption: Molecular structure of this compound with key protons labeled.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and multiplicity (peak splitting).[7] The electron-donating methoxy group (-OCH₃) at C6 tends to shield (move upfield) protons on the benzene ring, particularly those ortho (H5, H7) and para to it. Conversely, the electron-withdrawing cyano group (-CN) at C3 deshields (moves downfield) adjacent protons, most notably H2.

Tabulated Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound, compiled from analysis of related structures.[8][9]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 8.5 - 9.5 | Broad Singlet (br s) | - | 1H |

| H2 | 7.9 - 8.1 | Singlet (s) | - | 1H |

| H4 | 7.5 - 7.6 | Doublet (d) | JH4-H5 ≈ 8.8 Hz | 1H |

| H5 | 6.9 - 7.0 | Doublet of Doublets (dd) | JH5-H4 ≈ 8.8 Hz, JH5-H7 ≈ 2.2 Hz | 1H |

| H7 | 6.8 - 6.9 | Doublet (d) | JH7-H5 ≈ 2.2 Hz | 1H |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - | 3H |

Detailed Peak Assignments and Rationale

-

N-H Proton (H1): The proton on the indole nitrogen typically appears as a broad singlet in the most downfield region of the spectrum (δ 8.5-9.5).[6] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. Exchanging the sample with a drop of D₂O will cause this signal to disappear, confirming its assignment.[7]

-

Pyrrole Proton (H2): The H2 proton is adjacent to the electron-withdrawing cyano group at C3. This powerful deshielding effect shifts its resonance significantly downfield to approximately δ 7.9-8.1 ppm.[9] As it has no adjacent proton neighbors within three bonds, it appears as a sharp singlet.[7]

-

Aromatic Proton (H4): H4 is located on the benzene portion of the indole ring. It experiences ortho-coupling with H5, resulting in a doublet. Its chemical shift around δ 7.5-7.6 ppm is considered a standard reference for this position in substituted indoles.

-

Aromatic Proton (H5): This proton is ortho to H4 and meta to H7. It is also para to the electron-donating methoxy group at C6, which provides a shielding effect, moving it upfield. Its signal is split into a doublet of doublets by coupling to both H4 (large ortho coupling, J ≈ 8.8 Hz) and H7 (small meta coupling, J ≈ 2.2 Hz).

-

Aromatic Proton (H7): H7 is ortho to the strongly shielding methoxy group, causing its signal to appear at the most upfield position in the aromatic region (δ 6.8-6.9 ppm). It exhibits a small meta-coupling to H5, resulting in a narrow doublet.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons. They give rise to a sharp, intense singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.[8]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, interpretable NMR data. This self-validating workflow ensures magnetic field homogeneity and proper instrument calibration.

Workflow Diagram

Caption: Standardized workflow for ¹H NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indole compounds as it reliably shows the N-H proton.

-

Transfer the solution into a 5 mm NMR tube. Ensure no solid particles are present.

-

-

Instrument Setup and Acquisition: [6]

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. Proper shimming is indicated by a sharp, symmetrical solvent peak and is essential for high resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument include a 90° pulse width, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Integrate all peaks and normalize the values to a known proton signal (e.g., the 3H singlet of the methoxy group) to determine the relative number of protons for each signal.[7]

-

Conclusion

The ¹H NMR spectrum of this compound is distinct and interpretable, with each proton providing a unique signal based on its electronic environment and coupling interactions. The downfield singlet for H2, the characteristic patterns of the three aromatic protons (H4, H5, H7), the upfield singlet for the methoxy group, and the broad N-H signal collectively serve as a definitive fingerprint for this molecule. By following the rigorous experimental protocol outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

- BenchChem. (2025). Interpreting Complex ¹H NMR Spectra of 1H-Indol-3-ol Derivatives. Technical Support Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3xFr_UmEh9JTZO0yCeNWvOFL6ANouBXKYVJdQCRnXeeNW6nRp_hNCAiCPNLtXzdSO-Cq2wKnm4urje7F-RVue7uA4Im09y60OLT3HFEGQE1Bsx9myPHqode2L8R1M0DZEcXXQspGDdRzGEeqjmXYIEIChZY1MopT1dS511atp03KnHBKNfKTEIJWU75U30U2n9q-kZCEDeAst606IoCrhF2FVRZBF54zQTZ9oL-IRyehHjv5T]

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [URL: https://www.youtube.

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEkAqS7lDOXDouQsu_XMRSegf3z33dJI0d4hnhhqgAz7Y8qd5rXcJz9E3Ktrt4_GgQ4MYrsaraa4S-iVv7ich7s1ILBQ_l-wOo7XEXgIupaSwU-TurZxJ6YiAvx9CNVExGpn8fmr45mLJ_JCm7OKEBIjyjYRavPKQYcHay3ZDpED-vk2QEXnrwoM6SXZvqEuUg7-OCFGlOVF80ijYYdp3k6XbmBMDOykLRyuNPvIWdCtD2w4k=]

- ChemicalBook. 6-Methoxyindole(3189-13-7) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.

- PubChem - NIH. 3-Cyanoindole | C9H6N2 | CID 230282. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/230282]

- ResearchGate. 1 H NMR chemical shift assignments for M2 compared with several indole standards. [URL: https://www.researchgate.net/figure/1-H-NMR-chemical-shift-assignments-for-M2-compared-with-several-indole-standards_tbl3_232759535]

- Wiley-VCH. Supporting Information. [URL: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fanie.

- ChemicalBook. 3-CYANO-5-FLUORO-1H-INDOLE(194490-15-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_194490-15-8_1HNMR.htm]

- PubChem - NIH. 6-Methoxy-1H-indole | C9H9NO | CID 76659. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76659]

- The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [URL: https://www.rsc.

- PMC - NIH. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238817/]

- ChemicalBook. 6-Methoxyindole | 3189-13-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2733153.htm]

- MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [URL: https://www.mdpi.com/1420-3049/23/11/2985]

- MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. [URL: https://www.mdpi.com/1422-8599/2024/2/M2123]

- The Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.

- PMC - PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278371/]

- Chem-Impex. 3-Cyanoindole. [URL: https://www.chemimpex.com/products/06497]

- Sigma-Aldrich. 3-Cyanoindole 98% 5457-28-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/347949]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). [URL: https://hmdb.ca/spectra/nmr_one_d/110]

- ATB - Automated Topology Builder. 6-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray.

- ChemicalBook. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_3471-31-6_1HNMR.htm]

- Royal Society of Chemistry. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06660h]

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [URL: https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-1h-nmr-spectrum/]

- Chem-Impex. 6-Methoxy-1H-indazole-3-carbonitrile. [URL: https://www.chemimpex.com/products/08466]

- Cas Number Lookup. This compound molecular information. [URL: https://www.molecularinfo.com/showcasno-145692-57-5.html]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 6-Methoxy-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Methoxy-1H-indole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the spectral features of this molecule. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, detailing the predictable electronic influences of the methoxy and carbonitrile substituents on the indole core. This guide presents a field-proven, step-by-step protocol for sample preparation and data acquisition, emphasizing the rationale behind each parameter choice to ensure spectral quality and reproducibility. Finally, a logical workflow for spectral interpretation and definitive peak assignment is provided, integrating predictive principles with practical analysis. All methodologies are grounded in authoritative literature to ensure the highest degree of scientific integrity.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The structural elucidation of a novel or modified compound begins not with the spectrometer, but with a robust theoretical prediction. Understanding the electronic landscape of this compound allows us to anticipate its ¹³C NMR spectrum with a high degree of accuracy. The final spectrum is a composite of the foundational indole ring system, perturbed by the electronic effects of its substituents.

The Parent Indole Scaffold

The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. Its ¹³C chemical shifts, established in the literature, serve as our baseline.[1][2] The carbons of the benzene portion (C4, C5, C6, C7) typically resonate between 110-130 ppm, while the pyrrole ring carbons show more distinct shifts. The two carbons at the ring fusion, C3a and C7a, are quaternary and appear further downfield.

Substituent-Induced Chemical Shifts (SCS)

The predictive power in NMR spectroscopy comes from understanding how functional groups alter the electron density, and thus the magnetic environment, of nearby nuclei. In our target molecule, we have two electronically distinct groups:

-

6-Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs participate in resonance with the aromatic ring, creating a powerful electron-donating mesomeric effect (+M). This +M effect dominates, increasing electron density primarily at the ortho (C5, C7) and para (C3, not applicable here directly but influences the system) positions, causing their signals to shift upfield (to a lower ppm value). The carbon directly attached to the methoxy group, C6, is significantly deshielded and shifts strongly downfield.[3] The methoxy carbon itself typically appears in a characteristic range of 55-60 ppm.[4][5]

-

3-Carbonitrile Group (-CN): The carbonitrile group is a strong electron-withdrawing group through both induction and resonance (-I, -M). It significantly deshields the carbon it is attached to, C3, causing a substantial downfield shift. Its influence extends to other carbons in the pyrrole ring, pulling electron density away and causing further deshielding. The nitrile carbon itself has a characteristic chemical shift in the 115-130 ppm range.[6]

Predicted Chemical Shifts for this compound

By combining the baseline shifts of indole with the anticipated SCS effects, we can construct a predictive table. This process is fundamental to a logical and efficient spectral assignment.

| Carbon Atom | Predicted δ (ppm) | Justification |

| C2 | 125-135 | Adjacent to the electron-withdrawing CN group, expected to be downfield. |

| C3 | 90-100 | Strongly deshielded by the directly attached -CN group, but also influenced by the indole nitrogen. |

| C3a | 128-138 | Quaternary carbon at a ring junction, downfield. |

| C4 | 120-130 | Aromatic CH, relatively unaffected by direct resonance from the 6-OCH₃ group. |

| C5 | 110-120 | Ortho to the electron-donating -OCH₃ group, expected to be shielded (upfield shift). |

| C6 | 155-165 | Directly attached to the electronegative oxygen of the methoxy group, strongly deshielded (downfield shift). |

| C7 | 95-105 | Ortho to the electron-donating -OCH₃ group, expected to be significantly shielded (upfield shift). |

| C7a | 130-140 | Quaternary carbon at a ring junction, downfield. |

| -CN | 115-125 | Characteristic chemical shift for a nitrile carbon.[6] |

| -OCH₃ | 55-60 | Characteristic chemical shift for an aromatic methoxy carbon.[4] |

Experimental Protocol for Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to maximize the signal-to-noise ratio (S/N) and ensure accurate chemical shift determination.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow from sample preparation to final data processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Mass: Weigh approximately 50-100 mg of this compound.[7] Due to the low natural abundance of ¹³C (~1.1%), a higher concentration is required compared to ¹H NMR to achieve adequate S/N in a reasonable time.[8]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is an excellent choice for many indole derivatives due to its high dissolving power. Chloroform-d (CDCl₃) is also common.[9] The solvent provides the deuterium signal used by the spectrometer to "lock" the magnetic field, compensating for drift.[8]

-

Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen solvent. Using a separate vial allows for effective mixing via vortexing, which can be difficult within the confines of an NMR tube.[7][8]

-

Filtration: To ensure optimal magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] Solid particles cause susceptibility distortions, leading to broad spectral lines.

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard to define the 0 ppm reference point, though modern spectrometers can also reference the residual solvent signal.[9][11]

-

-

Instrument & Acquisition Parameters:

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium frequency of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Parameter Selection: The choice of acquisition parameters is a balance between resolution, sensitivity, and experiment time. The following are recommended starting parameters for a mid-field (e.g., 400-500 MHz) spectrometer.

-

| Parameter | Recommended Value | Rationale & Justification |

| Pulse Program | zgpg30 or similar | A standard proton-gated decoupling sequence with a 30° pulse angle. This provides a good compromise between signal intensity and allowing for faster repetition rates, as it requires less time for magnetization to return to equilibrium along the z-axis compared to a 90° pulse.[12] |

| Spectral Width (SW) | ~240 ppm (e.g., -10 to 230 ppm) | This range is wide enough to encompass all expected carbon signals, from the shielded methoxy carbon to potentially deshielded quaternary carbons.[13] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Defines the digital resolution of the spectrum. A longer acquisition time yields better resolution but requires a longer relaxation delay.[14] |

| Relaxation Delay (D1) | 2.0 s | This is the time allowed for nuclear spins to relax back to thermal equilibrium before the next pulse. Quaternary carbons have longer relaxation times (T₁); while a 2s delay may not allow for full relaxation (compromising quantitation), it is sufficient for qualitative structural identification and improves throughput.[14] |

| Number of Scans (NS) | 1024 or higher | The S/N ratio improves with the square root of the number of scans. A large number of scans is necessary to obtain a strong signal for the low-abundance ¹³C nucleus. The final number will depend on the sample concentration. |

Spectral Interpretation and Peak Assignment

With a high-quality spectrum in hand, the final step is the logical assignment of each resonance to a specific carbon atom in the molecule. This process integrates our theoretical predictions with the empirical data.

Logical Flow for Peak Assignment

Sources

- 1. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. books.rsc.org [books.rsc.org]

- 13. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

mass spectrometry of 6-Methoxy-1H-indole-3-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 6-Methoxy-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₁₀H₈N₂O, Mol. Wt.: 172.18 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices. We will explore detailed methodologies for both "hard" ionization via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and "soft" ionization using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The guide details predictable fragmentation pathways, the utility of high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation, and provides field-proven protocols. The objective is to equip the reader with a robust framework for the structural elucidation and analytical characterization of this and structurally related indole derivatives.

Introduction: The Analytical Significance of this compound

This compound is a member of the indole family, a heterocyclic scaffold of immense importance in medicinal chemistry and natural products[2]. The presence of a methoxy group enhances the electron-rich nature of the indole ring system, influencing its reactivity and biological interactions[2]. The carbonitrile moiety at the C3 position is a key functional group, often serving as a precursor for the synthesis of more complex molecules such as tryptophan derivatives or therapeutic agents[3].

Accurate structural characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as an indispensable tool. This guide provides the technical rationale for method selection and data interpretation, ensuring analytical integrity.

Foundational Principles: Selecting the Ionization Technique

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates whether we observe the intact molecule or a rich pattern of fragment ions, each providing different but complementary information.

-

Electron Ionization (EI): A high-energy ("hard") technique, typically employing 70 eV electrons, that induces extensive fragmentation[4]. This is exceptionally useful for structural elucidation as the fragmentation patterns are reproducible and serve as a "fingerprint" for the molecule. EI is ideally paired with Gas Chromatography (GC) for volatile, thermally stable compounds like the target analyte.

-

Electrospray Ionization (ESI): A low-energy ("soft") technique that generates ions with minimal fragmentation, typically yielding the protonated molecule, [M+H]⁺[4]. This is invaluable for determining the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced (Collision-Induced Dissociation, CID), providing structural information on the intact molecular ion. ESI is the standard for Liquid Chromatography (LC) interfaces.

The overall analytical workflow is a bifurcated approach, leveraging both techniques for comprehensive characterization.

Caption: General analytical workflow for MS characterization.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide high-quality, reproducible data. The parameters are based on established methods for analyzing small aromatic molecules[5][6].

Protocol 3.1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

-

Rationale: This protocol is optimized for generating a reproducible fragmentation pattern for library matching and structural confirmation of the core indole scaffold.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Dilute to a final concentration of 10-50 µg/mL.

-

GC System: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection: 1 µL injection volume, splitless mode. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Protocol 3.2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

-

Rationale: This protocol is designed to confirm the molecular weight and generate controlled fragmentation data to probe the molecule's connectivity, particularly the lability of the methoxy and nitrile groups.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, hold for 0.5 min. Ramp to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: SCIEX Triple Quad™ 6500+ or equivalent Q-TOF instrument.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Key ESI Parameters: Capillary Voltage: 3.5 kV; Source Temperature: 300°C; Nebulizer Gas: 40 psi[7].

-

MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ ion.

-

MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 173.1) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

-

Data Interpretation: Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion (M⁺•) will be observed at m/z 172 . The fragmentation is driven by the stability of the indole ring and the nature of the substituents. The principal fragmentation processes for indole series compounds are well-documented[8]. The nitrile group can influence fragmentation through the loss of a hydrogen radical to form a stable [M-1]⁺ ion[9].

Key Predicted Fragments:

-

m/z 172 (M⁺•): The molecular ion. Its presence confirms the molecular weight.

-

m/z 171 ([M-H]⁺): Loss of a hydrogen radical, likely from the indole nitrogen or the position alpha to the nitrile, forming a stable cation[9].

-

m/z 157 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-aromatics[10].

-

m/z 145 ([M-HCN]⁺): A characteristic fragmentation of the indole ring itself involves the expulsion of hydrogen cyanide[8].

-

m/z 129 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the m/z 157 fragment is a hallmark of ions formed by the cleavage of a methoxy group from an aromatic ring.

-

m/z 116: This fragment can arise from the loss of HCN from the m/z 143 ion (not shown) or other complex rearrangements characteristic of indoles[8].

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the analyte will be observed as the protonated molecule, [M+H]⁺ at m/z 173 . The subsequent CID fragmentation will occur from this even-electron species. Fragmentation pathways are often different from EI and can involve rearrangements and losses of neutral molecules[11][12].

Key Predicted Fragments:

-

m/z 173 ([M+H]⁺): The protonated molecular ion (precursor ion for MS/MS).

-

m/z 156 ([M+H-NH₃]⁺): Loss of ammonia is a potential pathway, involving the indole N-H and a proton from the ring, though less common than other losses.

-

m/z 146 ([M+H-HCN]⁺): Loss of neutral HCN from the protonated molecule.

-

m/z 131 ([M+H-CH₃-NH]⁺ or [M+H-CH₂O]⁺): This could represent a loss of a methyl radical and the NH group, or a loss of formaldehyde from the methoxy group via rearrangement.

-

m/z 118: Loss of the nitrile group and methoxy radical.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data provides strong evidence, it is not definitive. Isomeric and isobaric compounds can produce identical nominal mass spectra. High-resolution mass spectrometry (HRMS) is essential for unambiguous confirmation by providing a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments[13].

For this compound (C₁₀H₈N₂O):

-

Monoisotopic Mass: 172.0637 Da

HRMS can differentiate it from an isobaric isomer like N-acetyl-5-cyanoaniline (C₉H₈N₂O), which has the same nominal mass of 172 but a different elemental composition and thus a different exact mass.

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Ionization Mode |

| [M]⁺• | C₁₀H₈N₂O | 172.0637 | EI |

| [M-H]⁺ | C₁₀H₇N₂O | 171.0558 | EI |

| [M-CH₃]⁺ | C₉H₅N₂O | 157.0402 | EI |

| [M-CH₃-CO]⁺ | C₈H₅N₂ | 129.0453 | EI |

| [M+H]⁺ | C₁₀H₉N₂O | 173.0715 | ESI |

| [M+Na]⁺ | C₁₀H₈N₂ONa | 195.0534 | ESI |

Conclusion

The mass spectrometric analysis of this compound requires a dual-pronged strategy for comprehensive characterization. GC-EI-MS provides a detailed fragmentation fingerprint ideal for structural elucidation and library identification, while LC-ESI-MS/MS confirms the molecular weight and offers complementary fragmentation data through controlled dissociation. The application of HRMS is the final, critical step for unambiguous elemental composition assignment. By understanding the underlying principles of ionization and the predictable fragmentation behavior of the indole, methoxy, and nitrile functionalities, researchers can confidently interpret mass spectral data to verify the structure and purity of this important synthetic building block.

References

-

Šváb, J., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Available at: [Link][14][15]

-

Kihel, A., et al. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link][8]

-

de Paula, L.C., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link][16]

-

Zhao, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. Available at: [Link][17]

-

de Paula, L.C., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link][11]

-

Tureček, F., & Gu, M. (1999). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Available at: [Link][18]

-

Dunnivant, F., & Ginsbach, J. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. Available at: [Link][9]

-

Chen, S., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available at: [Link][12]

-

Dai, H., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Center for Biotechnology Information. Available at: [Link][5]

-

Gribble, G.W. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry. Available at: [Link][2]

-

MolecularInfo. (n.d.). This compound molecular information. Cas Number Lookup. Available at: [Link][1]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link][10]

-

Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. National Center for Biotechnology Information. Available at: [Link][7]

-

El-Sayed, A.M., et al. (2021). Mass Spectroscopic Analysis, MNDO Quantum Chemical Studies and Antifungal Activity of Essential and Recovered Oil Constituents of Lemon-Scented Gum against Three Common Molds. MDPI. Available at: [Link][6]

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. soc.chim.it [soc.chim.it]

- 3. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. GCMS Section 6.17 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. mdpi.com [mdpi.com]

- 15. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-Methoxy-1H-indole-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The introduction of a methoxy substituent can significantly enhance the electron-donating nature of the indole ring, modulating its reactivity and biological profile.[1] This guide focuses on a specific derivative, 6-Methoxy-1H-indole-3-carbonitrile (CAS No: 145692-57-5), a molecule of interest for synthetic and medicinal chemists.[2] Its structure combines the reactive indole core with a methoxy group and a nitrile functionality, making it a versatile building block for the synthesis of more complex heterocyclic systems.

This document serves as an in-depth technical resource, providing a comprehensive overview of the core physical and spectral characteristics of this compound. It details the methodologies for empirical characterization and offers insights grounded in established chemical principles, designed to support its application in research and development.

Caption: Chemical Structure of this compound.

Section 1: Core Physical and Chemical Properties

The fundamental physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent functional groups and related structures.

Table 1: Summary of Physicochemical Data

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 145692-57-5 | [2] |

| Molecular Formula | C₁₀H₈N₂O | [3] |

| Molecular Weight | 172.18 g/mol | [3] |

| Appearance | Expected to be a white to off-white or yellow solid. | Based on related structures like 6-methoxyindole (white to pale cream crystals)[4] and 3-iodo-6-methoxy-1H-indole-2-carbonitrile (white solid).[5] |

| Melting Point | Not reported. Can be determined experimentally. | Related compound 6-Methoxyindole has a melting point of 88.0-95.0°C.[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) and have low solubility in water. | The indole ring provides non-polar character, while the methoxy and nitrile groups add polarity. This profile is typical for similar organic compounds.[3] |

| Stability | Stable under normal laboratory conditions. Should be stored away from strong oxidizing agents, acids, and direct sunlight. | Based on general chemical principles and storage recommendations for similar indole derivatives.[3][6] |

Experimental Protocols for Physical Characterization

The following protocols describe standard, self-validating methods for determining key physical properties. The choice of these methods is based on their reliability, accessibility in a standard organic chemistry laboratory, and the nature of the analyte as a solid organic compound.

-

Causality: The melting point is a fundamental thermal property. For a pure crystalline solid, the melting range is typically narrow (0.5-2°C). A broad melting range is a reliable indicator of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

-

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Place a small amount (1-2 mg) of finely powdered, dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional): Set a rapid heating ramp (10-20°C/min) to find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~20°C below the approximate melting point found in the previous step.

-

Measurement: Set a slow heating ramp rate (1-2°C/min) to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

-

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute determines the extent of dissolution. This assessment is crucial for selecting appropriate solvents for reactions, purification (crystallization, chromatography), and analytical sample preparation.

-

Methodology:

-

Solvent Selection: Prepare test tubes containing ~1 mL of a range of solvents, including:

-

Polar Protic: Water, Ethanol

-

Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Hexane, Toluene

-

Halogenated: Dichloromethane (DCM)

-

-

Sample Addition: Add ~5 mg of the compound to each test tube.

-

Observation: Vigorously agitate (vortex) each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.

-

Heating (Optional): For samples that are sparingly soluble, gently warm the test tube to observe if solubility increases with temperature, which is critical information for recrystallization procedures.

-

Section 2: Spectroscopic Characterization Workflow

Spectroscopic analysis provides unambiguous structural confirmation. A logical workflow ensures that the identity, structure, and purity of the compound are validated efficiently.

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each unique proton environment. Based on related 6-methoxyindole derivatives, the following characteristic shifts (in ppm, relative to TMS) can be predicted:

-

N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to its acidic nature.

-

Aromatic Protons: Signals in the range of 6.8-7.6 ppm. The protons on the benzene portion of the indole will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling to adjacent protons. The proton at the C2 position will appear as a singlet.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm, integrating to three protons.[5]

-

-

¹³C NMR (Carbon NMR): The spectrum will show signals for each unique carbon atom.

-

Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.

-

Aromatic Carbons: Multiple signals between 90-160 ppm. The carbon bearing the methoxy group (C6) is expected to be significantly shielded.

-

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[5]

-

-

Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized as needed.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups, as different bonds vibrate at characteristic frequencies.

-

Expected Absorption Bands:

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, intense peak in the range of 2220-2260 cm⁻¹. The presence of this peak is a strong confirmation of the nitrile group.[7][8]

-

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Ether): An intense peak around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Section 3: Safety and Handling

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

-

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

-